molecular formula C18H15F3N4O3 B2590323 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 880812-17-9

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B2590323
CAS No.: 880812-17-9
M. Wt: 392.338
InChI Key: RXQDXSAAOMFWHR-UHFFFAOYSA-N
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Description

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazine ring and a trifluoromethoxyphenyl group. It has been studied for its potential as a modulator of GPR139, a G protein-coupled receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common method involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with a suitable butanamide derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is unique due to the combination of the benzotriazine ring and the trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-9-7-12(8-10-13)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQDXSAAOMFWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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